molecular formula C26H26N4O3S B2501069 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide CAS No. 683770-02-7

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide

Cat. No. B2501069
CAS RN: 683770-02-7
M. Wt: 474.58
InChI Key: KQKIFZBBQTVFOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides, including compounds with cardiac electrophysiological activity, has been explored in recent studies. One such compound, N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide (1, sematilide), has shown promise as a selective class III agent and is currently undergoing clinical trials. The research indicates that the 1H-imidazol-1-yl moiety can effectively replace the methylsulfonylamino group to produce class III electrophysiological activity in the N-substituted benzamide series. Specifically, compounds such as 6a, d, f-k, and 11 have demonstrated potency in the in vitro Purkinje fiber assay, comparable to sematilide .

Molecular Structure Analysis

The molecular structure of the synthesized compounds has been confirmed using various spectroscopic techniques. For instance, the Mannich bases derivatives of 2-Phenyl-5-benzimidazole sulfonic acid were characterized using FT-IR, 1 HNMR, and 13 CNMR. These compounds are synthesized through an amino methylation reaction with secondary amines, and the two moieties are connected via a methylene bridge originating from formaldehyde .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are significant for their potential biological activities. The amino methylation reaction is a key step in the formation of the Mannich bases derivatives, which are then evaluated for various biological activities. The reactivity of these compounds is crucial for their interaction with biological targets, as seen in the inhibition assays and cytotoxicity evaluations .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are essential for their biological activity and pharmacokinetic profile. The ADME (Absorption, Distribution, Metabolism, and Excretion) evaluation studies performed with the help of Molinspiration online software provide insights into the potential medicinal applications of these compounds. Additionally, docking calculations help in understanding the interaction of these molecules with biological targets. For example, compound 3a from the synthesized library shows significant alpha-glucosidase inhibition, while compound 3d exhibits notable cytotoxicity .

Relevant Case Studies

In vivo models of reentrant arrhythmias were used to further study the compound N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide dihydrochloride (6a). The results showed that its potency and efficacy are comparable to sematilide, indicating its potential as a class III antiarrhythmic agent . The biological evaluations of the Mannich bases derivatives also provide case studies of their potential medicinal applications, with specific compounds showing promising results in enzyme inhibition and cytotoxicity assays .

Scientific Research Applications

Synthesis and Electrophysiological Activity

  • Benzimidazole derivatives, including structures similar to "N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide", have been synthesized and evaluated for their electrophysiological activities. These compounds are researched for their potential as selective class III agents, indicating their relevance in cardiac electrophysiological studies and potential therapeutic applications for arrhythmias (Morgan et al., 1990).

Antiviral and Antibacterial Applications

  • Substituted benzimidazoles have been studied for their antiviral effects against enteroviruses, showing significant activity and toxicity levels. This suggests that certain benzimidazole derivatives could serve as bases for developing antiviral agents (Herrmann et al., 1981).
  • Novel structures derived from benzimidazole have demonstrated potent and selective activities against Helicobacter pylori, indicating their potential as novel anti-H. pylori agents. These findings are crucial for developing new treatments for infections caused by antibiotic-resistant strains of H. pylori (Carcanague et al., 2002).

Material Science and Polymer Research

  • Benzimidazole derivatives have been incorporated into the synthesis of novel polymers, indicating their utility in material science. For instance, aromatic poly(sulfone sulfide amide imide)s incorporating benzimidazole units have shown exceptional solubility and thermal stability, making them suitable for advanced technological applications (Mehdipour‐Ataei & Hatami, 2007).

Antimicrobial Activity

  • Metal complexes involving benzimidazole derived sulfonamide show promising antimicrobial activity, especially against bacterial strains. These studies suggest the potential of these complexes in developing new antimicrobial agents (Ashraf et al., 2016).

Mechanism of Action

Target of Action

The compound, also known as “F1122-1322” or “N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide” or “Oprea1_238087” or “N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide”, primarily targets the p97/VCP ATPase . This protein plays a crucial role in various cellular processes, including protein degradation and DNA repair .

Mode of Action

The compound acts as a covalent inhibitor of p97/VCP ATPase . It binds to the C522 residue of p97, maintaining its inhibitory effect and improving the resistance of the target . This interaction results in significant changes in the function of p97, affecting its role in protein degradation and DNA repair .

Biochemical Pathways

The compound’s interaction with p97/VCP ATPase affects various biochemical pathways. The inhibition of p97 disrupts protein degradation and DNA repair processes, leading to downstream effects such as the accumulation of misfolded proteins and DNA damage .

Pharmacokinetics

As a covalent inhibitor, it is expected to have unique advantages in maintaining its inhibitory effect and improving the resistance of the target .

Result of Action

The compound’s action results in significant molecular and cellular effects. It exhibits excellent antiproliferative potency against various carcinoma cell lines . The tumor inhibitory mechanism of the compound is due to its antiangiogenic effect and promotion of apoptosis .

Action Environment

properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S/c1-18-6-5-15-30(17-18)34(32,33)22-13-11-19(12-14-22)26(31)27-21-8-4-7-20(16-21)25-28-23-9-2-3-10-24(23)29-25/h2-4,7-14,16,18H,5-6,15,17H2,1H3,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKIFZBBQTVFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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